(3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that features both tetrazole and thiadiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and stability.
Mechanism of Action
Target of action
Tetrazoles act as bioisosteres of carboxylic acids due to their near pKa values . They are known to interact with various receptors, which is advantageous for receptor-ligand interactions .
Mode of action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property might influence the compound’s interaction with its targets.
Biochemical pathways
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . The specific biochemical pathways affected by this compound would depend on its specific targets.
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property might influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of activities associated with tetrazoles, the effects could be diverse .
Action environment
Environmental factors such as pH and temperature could potentially influence the action, efficacy, and stability of the compound. For example, the stability of the tetrazole ring might be influenced by pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrazole and thiadiazole rings. One common method for synthesizing tetrazoles is through a click chemistry approach, which involves the reaction of azides with alkynes under mild conditions. Thiadiazoles can be synthesized by the reaction of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles, such as using water as a solvent and avoiding toxic reagents.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring typically yields sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s tetrazole and thiadiazole rings are of interest due to their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine
Medically, compounds containing tetrazole and thiadiazole rings are investigated for their potential as therapeutic agents. They can act as enzyme inhibitors, receptor antagonists, or antimicrobial agents.
Industry
Industrially, these compounds can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: Known for their broad range of biological activities, including antibacterial and antifungal properties.
1,3,4-Thiadiazole derivatives: These compounds also exhibit significant biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of (3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone lies in its combination of tetrazole and thiadiazole rings, which endows it with a diverse range of chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7OS/c1-11-18-19-15(25-11)12-5-7-22(8-6-12)16(24)13-3-2-4-14(9-13)23-10-17-20-21-23/h2-4,9-10,12H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHWPWLHOQGLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.